dimethyl {[(4-bromophenyl)amino](1H-indol-3-yl)methyl}phosphonate
Description
Dimethyl {(4-bromophenyl)aminomethyl}phosphonate is a structurally complex organophosphorus compound featuring a phosphonate ester core substituted with a 4-bromophenylamino group and a 1H-indol-3-ylmethyl moiety. The presence of both electron-withdrawing (bromine) and electron-donating (indole) groups suggests unique electronic properties, which may influence its reactivity and biological activity. The compound’s structural complexity positions it as a candidate for applications in medicinal chemistry, particularly given the established bioactivity of indole-containing phosphonates .
Properties
Molecular Formula |
C17H18BrN2O3P |
|---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
4-bromo-N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]aniline |
InChI |
InChI=1S/C17H18BrN2O3P/c1-22-24(21,23-2)17(20-13-9-7-12(18)8-10-13)15-11-19-16-6-4-3-5-14(15)16/h3-11,17,19-20H,1-2H3 |
InChI Key |
SHMIKTJMPZYLIZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with dimethyl phosphite under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {(4-bromophenyl)aminomethyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Dimethyl {(4-bromophenyl)aminomethyl}phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl {(4-bromophenyl)aminomethyl}phosphonate involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the phosphonate group can inhibit certain enzymes by mimicking phosphate groups. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between dimethyl {(4-bromophenyl)aminomethyl}phosphonate and related compounds:
| Compound Name | Phosphonate Group | Amino Substituent | Key Functional Groups | Reported Bioactivity | Reference |
|---|---|---|---|---|---|
| Dimethyl {(4-bromophenyl)aminomethyl}phosphonate | Dimethyl | 4-Bromophenyl | Indole, Bromoaryl | Not explicitly reported | - |
| Diethyl (((Furan-2-ylmethyl)amino)(1H-indol-3-yl)methyl)phosphonate (5a) | Diethyl | Furan-2-ylmethyl | Indole, Furan | Antioxidant, plant growth | |
| Diphenyl (benzo[d]thiazol-2-ylamino)(1H-indol-3-yl)methyl phosphonate (4c) | Diphenyl | Benzo[d]thiazol-2-yl | Indole, Thiazole | Antimicrobial (S. aureus, E. coli) | |
| Dimethyl (5-methylisoxazol-3-ylamino)(1H-indol-3-yl)methyl phosphonate (4d) | Dimethyl | 5-Methylisoxazol-3-yl | Indole, Isoxazole | Antimicrobial (superior to penicillin) | |
| Ethyl 2-(4-Bromophenyl)-2-(1H-indol-3-yl)acetate | Ethyl ester | N/A | Indole, Bromoaryl, Ester | Not explicitly reported |
Structural and Electronic Comparisons
- Phosphonate Group Variation: The dimethyl phosphonate group in the target compound offers higher water solubility compared to diphenyl derivatives (e.g., 4c), which may enhance bioavailability but reduce membrane permeability .
- Amino Substituent Effects: The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may stabilize the compound against metabolic degradation. In contrast, heterocyclic substituents like thiazole (4c) or isoxazole (4d) enhance antimicrobial activity through specific target interactions .
Biological Activity
Dimethyl {(4-bromophenyl)aminomethyl}phosphonate is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
Dimethyl {(4-bromophenyl)aminomethyl}phosphonate has a molecular formula of C17H18BrN2O3P and a molecular weight of 409.2 g/mol. The compound features a dimethyl phosphonate group linked to an indole derivative and a bromophenyl amine, which are known for their diverse biological activities. The presence of the indole moiety is particularly significant as it is often associated with various pharmacological properties, including anticancer and antimicrobial activities.
Biological Activity
The biological activity of dimethyl {(4-bromophenyl)aminomethyl}phosphonate can be summarized as follows:
- Anticancer Activity : Compounds with similar structural features have demonstrated potential anticancer properties. The indole structure is known for its ability to interact with various cellular targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : Similar phosphonates have shown antimicrobial properties, suggesting that this compound may also inhibit bacterial growth or fungal infections.
- Enzyme Inhibition : The phosphonate group may interact with enzymes, potentially acting as an inhibitor. This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes.
Synthesis
The synthesis of dimethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step organic reactions. Each step must be optimized for yield and purity to ensure the effectiveness of the final product. The general synthetic pathway includes:
- Formation of the Indole Derivative : Starting from appropriate precursors, the indole ring is synthesized.
- Bromination : The phenyl group is brominated to introduce the bromine atom at the para position.
- Phosphonation : The dimethyl phosphonate group is introduced through a nucleophilic substitution reaction.
Case Studies
Several studies have investigated compounds structurally similar to dimethyl {(4-bromophenyl)aminomethyl}phosphonate, providing insights into its potential biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Diethyl {(4-chlorophenyl)aminomethyl}phosphonate | Contains chlorophenyl instead of bromophenyl | Antimicrobial |
| Dimethyl (4-bromophenyl)phosphonate | Lacks the indole moiety | Inhibitory activity against certain enzymes |
| Dimethyl {(phenyl)aminomethyl}phosphonate | Phenyl instead of bromophenyl | Potential anticancer properties |
These studies indicate that the unique combination of an indole and a brominated phenyl group in dimethyl {(4-bromophenyl)aminomethyl}phosphonate may enhance its biological activity compared to other similar compounds lacking these features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
